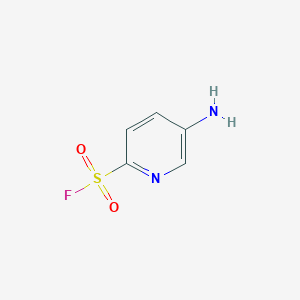

5-Aminopyridine-2-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGMUZIYWQQOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090368-76-4 | |

| Record name | 5-aminopyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 5 Aminopyridine 2 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (–SO₂F) is a key functional group in "click chemistry," a concept introduced by K. Barry Sharpless. sigmaaldrich.com It is known for its remarkable balance of stability and reactivity. sigmaaldrich.com While stable under many conditions, including resistance to reduction and thermolysis, the sulfur-fluorine bond can be readily activated for nucleophilic substitution. sigmaaldrich.com This reactivity is the foundation of SuFEx chemistry, which has found broad applications in drug discovery, chemical biology, and materials science. nih.gov

SuFEx chemistry provides a powerful and reliable method for constructing molecules with a sulfonyl linkage (–SO₂–). chemrxiv.org The reaction involves the displacement of the fluoride ion from a sulfonyl fluoride by a nucleophile. acs.org

The generally accepted mechanism for the SuFEx reaction is an Sₙ2-type process at the sulfur center. acs.org However, depending on the nucleophile's strength, an addition-elimination mechanism has also been considered. acs.org A variety of nucleophiles can participate in SuFEx reactions, with amines, alcohols, and thiols being the most common.

The reaction with amines leads to the formation of sulfonamides, a prevalent motif in pharmaceuticals. nih.gov The reactivity of amines in SuFEx reactions can be influenced by their nucleophilicity and steric hindrance. Primary and secondary amines, as well as less nucleophilic amines like anilines, readily participate in these reactions. nih.gov

Alcohols and phenols react with sulfonyl fluorides to yield sulfonate esters. chemrxiv.org Similar to amines, the reactivity of alcohols can be modulated by their electronic and steric properties.

While less commonly documented in the context of 5-aminopyridine-2-sulfonyl fluoride specifically, thiols are also competent nucleophiles in SuFEx reactions, leading to the formation of thiosulfonates. The scope of SuFEx reactions is broad, tolerating a wide range of functional groups, which makes it suitable for late-stage functionalization of complex molecules. rhhz.net

Table 1: Examples of SuFEx Reactions with Various Nucleophiles

| Nucleophile Type | Product | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | R-SO₂F + R'R''NH → R-SO₂NR'R'' + HF |

| Alcohol/Phenol | Sulfonate Ester | R-SO₂F + R'OH → R-SO₂OR' + HF |

| Thiol | Thiosulfonate | R-SO₂F + R'SH → R-SO₂SR' + HF |

To enhance the rate and expand the scope of SuFEx reactions, various catalysts have been developed. These catalysts typically function by activating the sulfonyl fluoride group, making the sulfur atom more electrophilic.

Ca(NTf₂)₂: Calcium bis(trifluoromethanesulfonyl)imide has been shown to be an effective Lewis acid catalyst for SuFEx reactions, particularly with amine nucleophiles. nih.govnih.gov It activates the sulfonyl fluoride, facilitating the formation of sulfonamides, sulfamates, and sulfamides under mild conditions, often at room temperature. nih.govnih.gov In some cases, the presence of a co-catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) can further accelerate the reaction. nih.gov

HOBt: 1-Hydroxybenzotriazole (B26582) has been identified as an efficient nucleophilic catalyst for the amidation of sulfonyl fluorides. researchgate.netresearchgate.net This method is particularly effective for reactions involving sterically hindered substrates and has demonstrated its utility in the synthesis of pharmaceuticals. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can also promote SuFEx reactions. chemrxiv.org They have been successfully employed in the reaction of sulfonyl fluorides with alcohols and phenols to produce sulfonate esters. chemrxiv.org For the synthesis of sulfonamides from amines, a relay catalysis system using both an NHC and HOBt has been developed. chemrxiv.org

Table 2: Catalysts for SuFEx Reactions

| Catalyst | Catalyst Type | Applicable Nucleophiles | Key Features |

|---|---|---|---|

| Ca(NTf₂)₂ | Lewis Acid | Amines | Mild conditions, can be used with a co-catalyst (e.g., DABCO) nih.govnih.gov |

| HOBt | Nucleophilic | Amines | Effective for sterically hindered substrates researchgate.netresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Alcohols, Phenols, Amines (with HOBt) | Silicon-free conditions, relay catalysis for amines chemrxiv.org |

Cross-Coupling Reactions Involving the Sulfonyl Fluoride Moiety

Beyond SuFEx chemistry, the sulfonyl fluoride group can also participate in transition metal-catalyzed cross-coupling reactions, where the entire –SO₂F group is replaced. This reactivity expands the synthetic utility of this compound for the formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. nih.gov While sulfonyl chlorides have been used as coupling partners, the use of the more stable sulfonyl fluorides was a more recent development. nih.gov It has been demonstrated that pyridine-2-sulfonyl fluorides can undergo Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids to generate 2-arylpyridines. nih.govnih.govbohrium.com

This transformation is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and can be performed under relatively mild conditions. nih.govnih.govbohrium.com The reaction tolerates the presence of water and oxygen and provides modest to good yields of the desired biaryl products. nih.govnih.govbohrium.com This desulfonative cross-coupling represents a significant expansion of the reactivity of sulfonyl fluorides, allowing them to act as electrophiles for C–C bond formation. researchgate.netresearchgate.net

The activation of the C–S bond in sulfonyl compounds is a growing area of research, offering alternatives to traditional cross-coupling partners. dicp.ac.cn While the Suzuki-Miyaura reaction is the most prominent example for sulfonyl fluorides, the development of other transition metal-mediated C–C bond-forming reactions is an active field. illinois.edu For instance, nickel-catalyzed couplings have been explored for other types of organosulfur compounds and could potentially be adapted for sulfonyl fluorides. dicp.ac.cn The combination of a rhodium pre-catalyst with an N-heterocyclic carbene ligand has been shown to activate C-C bonds in other systems and could be explored for novel transformations involving sulfonyl fluorides. nih.gov These emerging methods hold promise for further expanding the synthetic toolbox for derivatizing compounds like this compound.

Radical Reactions and Their Synthetic Utility

The sulfonyl fluoride group is generally characterized by high stability, a consequence of the strong sulfur-fluorine bond. nih.govnih.gov This stability renders the group tolerant to a variety of radical reaction conditions. bohrium.com However, converting sulfonyl fluorides into synthetically useful sulfur(VI) radicals has historically been challenging due to their high reduction potential and the strength of the S-F bond. nih.govresearchgate.net

Recent advances in synthetic methodology have provided pathways to overcome this challenge. A notable strategy involves the combination of photoredox catalysis with organosuperbase activation. nih.gov This dual catalytic system enables the conversion of otherwise inert sulfonyl fluorides into S(VI) radicals under mild conditions. These generated radicals can then participate in ligation reactions with alkenes to afford products such as vinyl sulfones with excellent stereoselectivity. nih.gov

Furthermore, radical fluorosulfonylation has emerged as a valuable method for accessing sulfonyl fluorides from unsaturated hydrocarbons. researchgate.net Such approaches, which can involve the use of redox-active radical precursors, provide a direct route to complex sulfonyl fluorides and are often compatible with a wide range of functional groups due to the mild reaction conditions, such as visible-light activation. researchgate.net The synthetic utility of these radical reactions lies in their ability to form C-S bonds and introduce the valuable sulfonyl fluoride moiety, which can be further functionalized using methods like Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netresearchgate.net

Reactivity of the Aminopyridine Moiety

The aminopyridine portion of the molecule possesses its own distinct reactive profile, which can be selectively targeted for various transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient. However, the presence of the amino group at the C-5 position acts as an electron-donating group, activating the ring towards electrophilic substitution. This directing effect would preferentially guide incoming electrophiles to the ortho (C-4 and C-6) positions.

Conversely, the electron-deficient nature of the pyridine nucleus makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly if a suitable leaving group is present at a position activated by the ring nitrogen (e.g., C-4 or C-6). In scaffolds containing both a halo-substituted pyridine ring and a sulfonyl fluoride, a competition arises between SNAr at the ring and nucleophilic attack at the sulfur atom. chemrxiv.org The outcome is highly dependent on the reaction conditions and the nucleophilicity of the aminating reagent. For instance, studies on related halo(het)arene sulfonyl fluorides show that selective reaction at either site can be achieved, allowing for controlled functionalization. chemrxiv.org

Oxidation and Reduction Transformations of the Amino Group

The amino group on the pyridine ring can undergo both oxidation and reduction, depending on the reagents employed. smolecule.com For example, the amino group can be oxidized using common oxidizing agents like hydrogen peroxide. Conversely, reduction transformations can also be performed. smolecule.com A key feature of the this compound scaffold is the general stability of the sulfonyl fluoride group towards many standard oxidizing and reducing conditions. bohrium.com This stability allows for the selective chemical modification of the amino group without disturbing the sulfonyl fluoride moiety, a critical aspect for the stepwise elaboration of the molecule.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca In this process, a directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. uwindsor.ca The amino group of this compound, or more effectively, a protected form such as an amide or carbamate, can serve as a DMG to direct metalation to the C-6 position.

A significant advantage of this scaffold is the high stability of the sulfonyl fluoride group under ortho-lithiation conditions. bohrium.comresearchgate.net This tolerance allows for the generation of an aryllithium species at the C-6 position, which can then be quenched with a wide variety of electrophiles to introduce new substituents, all while leaving the sulfonyl fluoride group intact for subsequent reactions.

Table 1: Potential Directed Ortho Metalation Strategies for 5-Aminopyridine Derivatives

| Directing Group (at C-5) | Base | Site of Metalation | Resulting Intermediate |

| -NHPiv (Pivaloyl amide) | s-BuLi/TMEDA | C-6 | 6-Lithio-5-(pivaloylamino)pyridine derivative |

| -NHBoc (Boc-carbamate) | t-BuLi | C-6 | 6-Lithio-5-(Boc-amino)pyridine derivative |

| -N(CONEt₂) | n-BuLi/KOt-Bu | C-6 | 6-Lithio-5-(diethylcarbamoyl)aminopyridine |

Integrated Reactivity and Chemoselectivity in Bifunctional Systems

The synthetic utility of this compound is greatly enhanced by the ability to selectively functionalize one of its reactive sites while leaving the other untouched. This chemoselectivity is governed by the choice of reagents and reaction conditions.

Selective Functionalization of Aminopyridine-Sulfonyl Fluoride Scaffolds

The robust nature of the sulfonyl fluoride group allows for a wide range of chemical transformations to be performed on the aminopyridine moiety. bohrium.comresearchgate.net For example, the amino group can be acylated or subjected to DoM protocols without affecting the SO₂F group. nih.govacs.org

Conversely, the sulfonyl fluoride can be selectively targeted for nucleophilic substitution, a reaction central to SuFEx click chemistry. bohrium.com While highly stable, the reactivity of the sulfonyl fluoride can be "unlocked" using specific activators. Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), have been shown to effectively activate sulfonyl fluorides for reaction with nucleophiles like amines and anilines under mild conditions. nih.govacs.orgacs.org This activation allows for the formation of sulfonamides, and the conditions are often compatible with the free amino group elsewhere in the molecule. This orthogonal reactivity enables a sequential functionalization strategy: first, modify the aminopyridine ring or the amino group itself, and then, in a subsequent step, perform a SuFEx reaction at the sulfonyl fluoride position.

Table 2: Examples of Chemoselective Reactions

| Reactive Site | Reagents/Conditions | Preserved Functional Group | Product Type |

| Amino Group (C5-NH₂) | Acyl chloride, base | Sulfonyl Fluoride | Amide |

| Pyridine Ring (C6-H) | 1. Protection of NH₂2. t-BuLi3. Electrophile (e.g., I₂) | Sulfonyl Fluoride | C6-functionalized pyridine |

| Sulfonyl Fluoride (C2-SO₂F) | R-NH₂, Ca(NTf₂)₂ | Amino Group | Sulfonamide |

This controlled, stepwise approach underscores the value of this compound as a versatile building block for the synthesis of complex, highly functionalized molecules.

Orthogonal Transformations for Complex Molecular Architectures

The strategic functionalization of complex molecules relies heavily on orthogonal transformations, wherein distinct functional groups on a single scaffold can be manipulated independently without interfering with one another. This compound is a prime example of a building block amenable to such strategies. It possesses two key reactive sites with divergent chemical reactivities: the nucleophilic amino group at the 5-position and the electrophilic sulfonyl fluoride group at the 2-position. This electronic differentiation allows for the selective and sequential modification of the molecule, enabling the construction of intricate molecular architectures.

The sulfonyl fluoride moiety is exceptionally stable under a wide range of reaction conditions, including those typically used for modifying amine groups. It is resistant to many acidic, basic, and reductive conditions. nsf.gov This stability is a cornerstone of its utility in orthogonal synthesis, as it remains "invisible" or dormant while other parts of the molecule are transformed. nsf.gov The reactivity of the sulfonyl fluoride is typically "unlocked" only under specific conditions, most notably through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, often facilitated by a base or a Lewis acid catalyst. theballlab.comacs.org

Conversely, the amino group can undergo a host of well-established transformations, such as acylation, sulfonylation, alkylation, or diazotization, to introduce further complexity. A synthetic strategy could, for instance, involve the acylation of the amino group, followed by a palladium-catalyzed cross-coupling reaction at a different position (if another handle is present), and finally, a SuFEx reaction to convert the sulfonyl fluoride into a sulfonamide or sulfonate ester. This stepwise approach, where each functional group is addressed in turn, is central to building complex molecules from this versatile scaffold.

The table below illustrates potential orthogonal reaction pathways for this compound, highlighting the independent reactivity of its two primary functional groups.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety |

| 5-Amino Group | Acylation | Acetyl chloride, base | 5-Acetamido group |

| Sulfonylation | Tosyl chloride, base | 5-Tosylamido group | |

| Diazotization | NaNO₂, HCl; then Sandmeyer reagent | Various 5-substituted groups | |

| 2-Sulfonyl Fluoride Group | SuFEx (Sulfonamide formation) | Primary/Secondary Amine, Base or Ca(NTf₂)₂ theballlab.comacs.org | 2-Sulfonamide |

| SuFEx (Sulfonate ester formation) | Phenol, Base | 2-Sulfonate ester | |

| Reduction (to Thiol) | Strong reducing agents | 2-Thiol (challenging) |

This orthogonality allows synthetic chemists to design multi-step syntheses where the robust sulfonyl fluoride acts as a latent reactive handle, to be engaged in the final stages of a synthesis after the more sensitive amino group has been functionalized. acs.org

Reaction Mechanism Elucidation and Kinetic Studies

The reactivity of the this compound is centered on the electrophilic character of the sulfur atom within the sulfonyl fluoride group. The mechanism of its most significant reaction, the Sulfur(VI) Fluoride Exchange (SuFEx), has been studied and is understood to proceed via an Sₙ2-type mechanism. acs.org In this process, a nucleophile attacks the electron-deficient sulfur atom, leading to a transition state where the nucleophile is forming a bond with the sulfur as the sulfur-fluorine bond is breaking. acs.org The reaction culminates in the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile.

The kinetic stability of the S(VI)-F bond is notable; it is significantly more resistant to hydrolysis and nucleophilic attack than the corresponding S(VI)-Cl bond in sulfonyl chlorides. This inherent stability means that reactions often require activation. Methods for activation include the use of bases or, more recently, Lewis acids like calcium triflimide [Ca(NTf₂)₂], which can coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. theballlab.comacs.org

The electronic nature of the pyridine ring substituents plays a crucial role in modulating the reactivity and kinetics of the sulfonyl fluoride group. In this compound, the amino group at the 5-position is a strong electron-donating group. This has two opposing effects:

It increases the electron density of the pyridine ring, which can slightly decrease the electrophilicity of the sulfur atom at the 2-position compared to an unsubstituted or electron-withdrawn pyridine ring.

The amino group can also act as an internal base or directing group, potentially influencing the reaction pathway or rate under certain conditions.

Kinetic studies comparing various substituted aryl sulfonyl fluorides show a strong dependence on the electronic properties of the aromatic ring. While specific kinetic data for this compound is not extensively published, it can be inferred that its reaction rate with nucleophiles would be slower than that of a pyridine sulfonyl fluoride bearing an electron-withdrawing group (e.g., a nitro or cyano group) at the 5-position. However, its reactivity is still sufficient for it to be a highly useful synthetic building block, particularly with the use of modern activation methods. theballlab.com The reaction is typically bimolecular, and thus the rate is dependent on the concentrations of both the sulfonyl fluoride and the nucleophile.

The table below summarizes key mechanistic and kinetic features.

| Feature | Description | Reference |

| Reaction Type | Sulfur(VI) Fluoride Exchange (SuFEx) | nsf.gov |

| General Mechanism | Sₙ2-type nucleophilic substitution at sulfur | acs.org |

| Key Intermediate | Pentacoordinate sulfur transition state | acs.org |

| Activation Methods | Base (e.g., DBU, Et₃N); Lewis Acid (e.g., Ca(NTf₂)₂) | theballlab.comacs.orgtcichemicals.com |

| Leaving Group | Fluoride ion (F⁻) | acs.org |

| Influence of 5-Amino Group | Electron-donating; potentially reduces the electrophilicity of the sulfur atom relative to electron-withdrawn analogues. | |

| Relative Stability | More stable and less reactive than the corresponding sulfonyl chloride, especially towards hydrolysis. |

Future kinetic studies would be valuable to precisely quantify the impact of the 5-amino substituent on the activation barriers for the SuFEx reaction compared to other substituted pyridine sulfonyl fluorides.

Advanced Spectroscopic and Computational Investigations of 5 Aminopyridine 2 Sulfonyl Fluoride

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in confirming the identity and purity of 5-Aminopyridine-2-sulfonyl fluoride (B91410), as well as for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 5-Aminopyridine-2-sulfonyl fluoride. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework and the electronic environment of the constituent atoms.

¹H NMR: The proton NMR spectrum of aminopyridine derivatives typically shows distinct signals for the aromatic protons. chemicalbook.com For this compound, the chemical shifts of the pyridine (B92270) ring protons are influenced by the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are indicative of the electronic effects of the substituents. pdx.edu

¹⁹F NMR: ¹⁹F NMR is particularly valuable for compounds containing fluorine. The sulfonyl fluoride group gives a characteristic signal in the ¹⁹F NMR spectrum. thermofisher.combiophysics.org The chemical shift of the fluorine atom provides direct evidence for the presence of the -SO₂F group and can be used to monitor reactions involving this functionality. thermofisher.comchemrxiv.org The typical chemical shift range for sulfonyl fluorides is broad, which minimizes the likelihood of signal overlap. thermofisher.com

Reaction Monitoring: NMR spectroscopy can be used in real-time to monitor the progress of reactions involving this compound. nih.gov For instance, in reactions where the sulfonyl fluoride group is displaced by a nucleophile, the disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of new signals can be tracked to determine reaction kinetics and completion.

Here is a table summarizing the expected NMR data for this compound:

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 6.0 - 8.5 | d, dd | Chemical shifts are influenced by the positions of the amino and sulfonyl fluoride groups on the pyridine ring. |

| ¹³C | 100 - 160 | s, d | The carbon attached to the sulfonyl fluoride group will show a characteristic downfield shift. |

| ¹⁹F | +40 to +70 | s | A singlet is expected for the sulfonyl fluoride group. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (around 1370-1450 cm⁻¹ and 1180-1250 cm⁻¹, respectively), and the S-F stretching vibration (around 850-900 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can also be used to identify these vibrational modes. The combination of IR and Raman data allows for a more complete vibrational analysis, which can be supported by computational calculations. researchgate.net

A summary of key vibrational frequencies is provided in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1370 - 1450 |

| Sulfonyl (S=O) | Symmetric Stretching | 1180 - 1250 |

| Sulfonyl Fluoride (S-F) | Stretching | 850 - 900 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. rsc.org

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₅H₅FN₂O₂S. smolecule.com

Fragment Analysis: By analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of the molecule. Common fragmentation pathways for sulfonyl fluorides may involve the loss of SO₂, F, or the entire SO₂F group. This information is valuable for structural elucidation and for identifying the compound in complex mixtures.

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the properties of molecules like this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure, stability, and reactivity of this compound. researchgate.netresearchgate.net

Electronic Structure: DFT calculations can provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. researchgate.net This helps in understanding the reactivity of the molecule, particularly the electrophilic nature of the sulfonyl fluoride group and the nucleophilic character of the amino group.

Stability and Reactivity: The stability of different conformers can be assessed, and reaction mechanisms can be investigated by calculating the energies of transition states and intermediates. researchgate.net For example, DFT can be used to predict the most likely sites for nucleophilic or electrophilic attack. The unique stability and reactivity of sulfonyl fluorides make them valuable in chemical biology. nsf.gov

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or enzyme active site.

Interactions: In a biological context, MD simulations can model the interactions between this compound and a target protein. nsf.gov This can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to binding affinity and specificity. Such studies have shown that sulfonyl fluorides can covalently modify amino acid residues like histidine. smolecule.com

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid, which in turn influences the material's physical properties. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify these non-covalent interactions within a crystal structure. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal.

The Hirshfeld surface is generated based on the electron density, and by mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts. A key feature of this analysis is the generation of two-dimensional fingerprint plots, which summarize the intermolecular contacts in the crystal. nih.gov

For this compound, a detailed Hirshfeld surface analysis would elucidate the roles of the amino group, the pyridine ring, and the sulfonyl fluoride moiety in directing the crystal packing. The analysis would likely reveal a variety of intermolecular interactions, including:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen and fluorine atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors. These interactions are typically the most significant in directing the molecular assembly.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Table 1: Illustrative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis for a Substituted Aminopyridine

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H/H···O | 20.8 |

| C···H/H···C | 12.5 |

| N···H/H···N | 8.7 |

| F···H/H···F | 6.3 |

| Other | 6.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. conicet.gov.ar Density Functional Theory (DFT) is a widely used method for calculating properties such as NMR chemical shifts and vibrational frequencies with a good balance of accuracy and computational cost. rsc.orgchemrxiv.org

Prediction of NMR Chemical Shifts:

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets. mdpi.com The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when compared to experimental data. mdpi.com For ¹⁹F NMR, specific computational protocols have been developed to achieve high accuracy, which is crucial given the large chemical shift range of this nucleus. rsc.orgchemrxiv.orgnih.gov

The calculated chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. While experimental data for this compound is not available in the reviewed literature, the following table presents illustrative predicted NMR chemical shifts based on typical values for similar structures.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C3) | 7.25 |

| H (on C4) | 6.80 |

| H (on C6) | 8.10 |

| H (on NH₂) | 5.50 |

| C2 | 155.2 |

| C3 | 115.8 |

| C4 | 112.4 |

| C5 | 148.9 |

| C6 | 150.1 |

| F (on SO₂F) | +65.0 |

Prediction of Vibrational Frequencies:

The vibrational frequencies of this compound can also be calculated using DFT methods. These calculations provide a set of normal modes of vibration and their corresponding frequencies, which can be compared with experimental infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. core.ac.uk

The predicted vibrational spectrum can be used to assign the observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups. nih.gov This information is invaluable for confirming the molecular structure and understanding the intramolecular dynamics. An illustrative set of predicted vibrational frequencies for key functional groups in this compound is presented below.

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| NH₂ asymmetric stretch | 3450 |

| NH₂ symmetric stretch | 3350 |

| C-H stretch (aromatic) | 3100-3000 |

| C=C/C=N stretch (ring) | 1620-1450 |

| SO₂ asymmetric stretch | 1380 |

| SO₂ symmetric stretch | 1190 |

| S-F stretch | 850 |

| NH₂ scissoring | 1630 |

Spectroscopic Probing of Reaction Intermediates

The identification and characterization of transient reaction intermediates are fundamental to understanding reaction mechanisms. Spectroscopic techniques, in conjunction with computational methods, are powerful tools for this purpose. rsc.orgchemrxiv.org For reactions involving this compound, techniques such as in-situ NMR and IR spectroscopy could be employed to monitor the reaction progress and detect the formation of intermediates.

Given the reactivity of the sulfonyl fluoride group, a common reaction would be nucleophilic substitution at the sulfur atom. tu-clausthal.de For instance, in a reaction with an alcohol or an amine, a tetrahedral intermediate would be formed. The spectroscopic signatures of such an intermediate would be distinct from both the starting material and the final product.

Computational modeling can be used to predict the spectroscopic properties of potential intermediates. chemrxiv.org For example, the ¹⁹F NMR chemical shift of the sulfonyl fluoride group is expected to change significantly upon formation of a tetrahedral intermediate. Similarly, the vibrational frequencies of the S=O and S-F bonds would be altered, providing a handle for detection by IR spectroscopy.

While specific studies on the spectroscopic probing of reaction intermediates of this compound were not found, the general approach would involve:

Proposing a Reaction Mechanism: Based on the known reactivity of sulfonyl fluorides and aminopyridines, a plausible reaction mechanism, including any intermediates, is proposed. acs.org

Computational Modeling: The geometries and spectroscopic properties (NMR, IR) of the proposed intermediates are calculated using DFT or other suitable methods. rsc.org

In-situ Spectroscopic Monitoring: The reaction is carried out in a spectrometer (e.g., NMR tube or IR cell), and spectra are acquired at various time points.

Comparison and Assignment: The experimentally observed transient signals are compared with the computationally predicted spectra to identify and characterize the reaction intermediates.

This combined experimental and computational approach provides a robust methodology for elucidating the detailed mechanistic pathways of reactions involving this compound.

Applications and Advanced Research Directions of 5 Aminopyridine 2 Sulfonyl Fluoride in Chemical Sciences

Design and Development of Chemical Biology Probes

The ability to selectively label and study proteins and their interactions within the native cellular environment is paramount to advancing our understanding of biological processes. 5-Aminopyridine-2-sulfonyl fluoride (B91410) has emerged as a valuable component in the design of sophisticated chemical biology probes, enabling researchers to dissect the intricacies of the proteome with unprecedented detail.

Covalent Modifiers for Specific Amino Acid Residues (Ser, Thr, Tyr, Lys, Cys, His)

The sulfonyl fluoride moiety of 5-Aminopyridine-2-sulfonyl fluoride serves as a key reactive group, or "warhead," capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues within proteins. nih.govnih.govmdpi.com Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a Goldilocks level of reactivity, being stable enough to navigate the aqueous cellular milieu yet reactive enough to engage with specific residues in a targeted manner. nih.gov This targeted reactivity extends to a range of important amino acids, including serine (Ser), threonine (Thr), tyrosine (Tyr), lysine (B10760008) (Lys), cysteine (Cys), and histidine (His). nih.govnih.govmdpi.com

The context-dependent reactivity of the sulfonyl fluoride group is a key advantage. The local microenvironment within a protein's binding site, including the pKa of the target residue and the presence of nearby activating residues, can significantly influence the rate and selectivity of the covalent modification. This allows for the development of highly specific probes that target a single protein or a specific subset of a protein family.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid Residue | Nucleophilic Group |

| Serine (Ser) | Hydroxyl (-OH) |

| Threonine (Thr) | Hydroxyl (-OH) |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) |

| Lysine (Lys) | Epsilon-amino (-NH2) |

| Cysteine (Cys) | Thiol (-SH) |

| Histidine (His) | Imidazole ring |

This table summarizes the common nucleophilic amino acid residues that can be targeted for covalent modification by sulfonyl fluoride-based probes.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. mdpi.comwikipedia.orgnih.gov Probes based on the this compound scaffold are well-suited for ABPP applications. These activity-based probes (ABPs) typically consist of three key components: the reactive sulfonyl fluoride group, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. wikipedia.org

In a typical ABPP experiment, the this compound-based probe is introduced to a cell lysate or even live cells. The probe then covalently labels the active members of a targeted enzyme family. The labeled proteins can be subsequently detected by in-gel fluorescence scanning or enriched using the reporter tag for identification by mass spectrometry. This approach provides a direct readout of enzyme activity, offering significant advantages over traditional methods that only measure protein abundance. wikipedia.org

Probing Enzyme Active Sites and Allosteric Pockets

The targeted covalent modification enabled by this compound probes provides an invaluable tool for mapping the active sites and allosteric pockets of enzymes. By designing probes with recognition elements that mimic an enzyme's natural substrate or a known inhibitor, researchers can direct the covalent labeling to a specific binding site. researchgate.net Subsequent proteomic analysis can then identify the precise amino acid residue that has been modified, providing critical insights into the enzyme's catalytic mechanism and the architecture of its binding pockets. nih.gov

This information is instrumental in the design of more potent and selective enzyme inhibitors for therapeutic applications. Furthermore, the ability to target less-conserved allosteric sites, which are binding pockets distinct from the active site, opens up new avenues for modulating enzyme function and overcoming drug resistance.

Investigating Protein-Protein and Protein-Nucleic Acid Interactions

Beyond the study of individual enzymes, this compound-based probes can be adapted to investigate the dynamic networks of protein-protein interactions (PPIs) and protein-nucleic acid interactions that govern cellular function. nih.gov By incorporating the sulfonyl fluoride warhead into molecules known to bind to specific protein complexes or DNA/RNA structures, researchers can "freeze" these transient interactions through covalent crosslinking.

Subsequent isolation and mass spectrometric analysis of the crosslinked complexes can reveal the constituent proteins or nucleic acid sequences, providing a snapshot of the cellular interactome. This approach is particularly powerful for identifying novel binding partners and elucidating the composition of large macromolecular machines.

Strategic Building Block in Complex Organic Synthesis

In addition to its role in chemical biology, this compound is a versatile and strategic building block for the construction of complex organic molecules. The presence of multiple reactive sites—the sulfonyl fluoride, the amino group, and the pyridine (B92270) ring—allows for a wide range of chemical transformations, enabling the rapid diversification of molecular scaffolds.

Scaffold Diversification via SuFEx and Cross-Coupling Reactions

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions that allow for the efficient and reliable formation of strong covalent bonds. nih.govresearchgate.net The this compound scaffold can serve as a hub for SuFEx reactions, where the fluoride is displaced by a variety of nucleophiles, such as phenols, amines, and thiols, to generate a diverse array of sulfonates, sulfonamides, and thioethers, respectively. chemrxiv.org This modular approach allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and materials science.

Furthermore, the pyridine ring of this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. rhhz.net These reactions enable the introduction of a wide range of substituents onto the pyridine core, further expanding the chemical space that can be accessed from this versatile building block. The combination of SuFEx and cross-coupling chemistries provides a powerful platform for the synthesis of novel compound libraries with diverse structures and functionalities.

Synthesis of Bioactive Heterocyclic Compounds

The this compound scaffold is a key constituent in the synthesis of a variety of bioactive heterocyclic compounds. The inherent features of the aminopyridine core, combined with the reactivity of the sulfonyl fluoride group, make it an invaluable precursor for generating molecules with significant therapeutic potential, particularly in the domain of kinase inhibitors.

Protein kinases are a large family of structurally related enzymes that play a crucial role in cellular signaling pathways. researchgate.net Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a major target for drug discovery. ed.ac.uk A significant challenge in developing kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects. researchgate.net Covalent inhibitors, which form a permanent bond with the target protein, can offer enhanced potency and selectivity. nih.gov

The sulfonyl fluoride moiety is a "privileged" covalent warhead in chemical biology and drug discovery. ccspublishing.org.cn It can form stable covalent bonds with various nucleophilic amino acid residues within an enzyme's binding site, such as lysine, tyrosine, serine, and threonine. nih.govccspublishing.org.cn Research has demonstrated the successful design of sulfonyl fluoride probes based on a pyrimidine (B1678525) 2-aminopyrazole kinase-recognition scaffold. These probes have been shown to covalently label a conserved lysine residue in the ATP-binding site of a broad range of kinases. researchgate.netnih.gov

The this compound structure is analogous to the core of these successful probes. The aminopyridine portion can engage in crucial hydrogen bonding and van der Waals interactions within the kinase's active site, while the strategically positioned sulfonyl fluoride can react with a nearby nucleophilic residue to form a covalent bond. researchgate.net This dual functionality allows for the rational design of potent and selective covalent kinase inhibitors.

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold Component | Function in Bioactive Molecules | Example Application |

| Aminopyridine/Aminopyrazole | Serves as a recognition element, forming key interactions with the target protein. | Kinase Inhibitors |

| Sulfonyl Fluoride | Acts as a covalent "warhead," forming a stable bond with nucleophilic residues (e.g., lysine) in the active site. | Covalent Protein Probes |

The modular nature of this scaffold allows for synthetic diversification. The amino group can be further functionalized to fine-tune the inhibitor's properties, such as solubility and cell permeability, or to introduce additional recognition elements to enhance target specificity. This adaptability makes this compound a highly valuable starting material for creating libraries of potential drug candidates.

Enabling Late-Stage Functionalization in Medicinal and Agrochemical Chemistry

Late-stage functionalization (LSF) is a powerful strategy in medicinal and agrochemical research that involves introducing chemical modifications to a complex molecule at a late step in its synthesis. wikipedia.org This approach accelerates the exploration of structure-activity relationships (SAR) by allowing for the rapid generation of analogues without the need for lengthy de novo synthesis. nih.gov The unique reactivity of the sulfonyl fluoride group makes this compound a promising tool for LSF.

The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. nih.govresearchgate.net The ability to modify this ring system in a late-stage fashion is highly desirable for optimizing the properties of a lead compound. For instance, in the development of the oral selective estrogen receptor degrader (SERD) AZD9833, various synthetic approaches, including LSF, were used to introduce fluorine atoms to the pyridyl D-ring to modulate properties like lipophilicity and metabolic stability. nih.gov

This compound can be envisioned as a reagent for LSF in several ways. A complex molecule containing a nucleophilic group could be coupled with this compound via the sulfonyl fluoride moiety. This would append the aminopyridine unit to the molecule, which could introduce new biological activity or alter its pharmacokinetic profile.

Conversely, the sulfonyl fluoride group itself is a valuable functional group to introduce into a molecule. It is exceptionally stable under many physiological conditions yet can be prompted to react with biological nucleophiles within the confines of a protein binding pocket. ccspublishing.org.cn Therefore, installing a sulfonyl fluoride group onto a drug or agrochemical candidate via LSF can be a strategy to convert a reversible inhibitor into a covalent one, potentially increasing its potency and duration of action. nih.gov

The process often involves converting a more common functional group, like a sulfonic acid or thiol, into a sulfonyl fluoride. ccspublishing.org.cnmdpi.com The development of robust methods for these transformations, including electrochemical approaches, has made the synthesis of sulfonyl fluorides more accessible. acs.org The presence of the amino group on the this compound molecule provides an additional handle for attachment, allowing it to act as a versatile linker in LSF strategies, bridging two molecular fragments in the final stages of a synthesis.

Contributions to Advanced Materials Science

The distinct chemical properties of this compound also position it as a valuable component in the design of advanced functional materials, including polymers, self-assembled systems, and ionic liquids.

Incorporation into Functional Polymers and Self-Assembled Systems

The development of new polymers with tailored properties is a cornerstone of materials science. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry, has been successfully applied to polymer synthesis, creating novel polysulfates and polysulfonates. nih.govchemrxiv.org This methodology allows for the creation of polymers with backbones containing SuFExable linkages. digitellinc.comescholarship.orgnih.gov

These "SuFExable polymers" are particularly interesting because the S-F bonds within the polymer backbone can undergo precise post-polymerization modification with nucleophiles like phenols or amines. nih.govdigitellinc.com This enables the synthesis of branched or functionalized polymers with controlled composition and conformation. digitellinc.comescholarship.orgnih.gov this compound can be utilized as a monomer in such polymerization reactions. The sulfonyl fluoride group would participate in the SuFEx polymerization, forming the polymer backbone. The pendant aminopyridine groups would then decorate the polymer chain, imparting specific functionalities.

These aminopyridine units can influence the material's properties in several ways:

Self-Assembly: The pyridine nitrogen and the amino group are capable of forming hydrogen bonds and coordinating with metal ions. These non-covalent interactions can direct the self-assembly of the polymer chains into ordered nanostructures, such as nanofibers or helical structures. digitellinc.comrsc.org

Stimuli-Responsiveness: The basicity of the pyridine nitrogen makes it sensitive to pH. Changes in the acidity of the environment could protonate or deprotonate the pyridine units, altering the polymer's conformation and solubility, leading to stimuli-responsive materials. rsc.org

Surface Modification: The amino groups can be used as reactive sites for grafting other molecules onto the polymer surface, allowing for the tailoring of surface properties like wettability or biocompatibility.

Development of Sulfonyl Fluoride-Functionalized Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, have led to their application in diverse fields, including as electrolytes in energy storage devices. nih.govalfa-chemistry.com Functionalizing ILs with specific chemical groups can enhance their performance for particular applications.

The incorporation of a sulfonyl fluoride moiety into the structure of an ionic liquid has been shown to yield materials with desirable electrochemical properties. nih.govdigitellinc.com The synthesis of these ILs typically involves a straightforward process where the sulfonyl fluoride-containing cation is paired with an appropriate anion, such as hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻). nih.gov

Table 2: Properties and Potential Applications of Sulfonyl Fluoride-Functionalized Ionic Liquids

| Property | Rationale | Potential Application |

| Increased Anodic Stability | The highly electronegative SO₂F group enhances the oxidative stability of the IL. nih.gov | High-voltage electrolytes for lithium-ion batteries. |

| High Ionic Conductivity | The high charge density associated with the sulfonyl fluoride motif can contribute to increased ionic conductivity. nih.gov | Efficient charge transport in electrochemical devices. |

| Favorable Lithium Ion Solvation | The presence of the SO₂F group may improve the solvation of lithium ions. nih.gov | Enhanced performance in lithium-metal batteries. |

| Robust Solid-Electrolyte Interphase (SEI) | When paired with anions like bis(fluorosulfonyl)imide (FSI⁻), these ILs can form a stable SEI, preventing electrolyte breakdown and inhibiting dendrite formation. nih.gov | Improved safety and longevity of batteries. |

Computational modeling and X-ray crystallographic studies have been employed to understand the structure-property relationships in these novel ILs. nih.gov Pyridine-based ionic liquids are a well-established class of ILs, and incorporating the 5-amino-2-sulfonyl fluoride cation would create a new family of functional ILs with the potential for enhanced performance in electrochemical applications. nih.gov

Innovation in Chemical Reaction Methodology

Beyond its direct application in creating new molecules and materials, this compound is also relevant to the advancement of chemical reaction methodologies, most notably in the field of "click" chemistry.

Advancements in "Click" Chemistry Principles (SuFEx)

"Click" chemistry refers to a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by K. Barry Sharpless, has been hailed as a next-generation click reaction. chemrxiv.orgsigmaaldrich.com It is based on the unique reactivity of the S(VI)-F bond, which is remarkably stable yet can be selectively activated to react with nucleophiles under specific conditions. ccspublishing.org.cn

Key advantages of SuFEx chemistry include:

Metal-Free Conditions: SuFEx reactions are typically performed without metal catalysts, which is advantageous for biological applications where metals can be toxic. ccspublishing.org.cn

Diverse Linkages: The reaction can form stable connections with a wide range of nucleophiles, including silyl (B83357) ethers, alcohols, and amines, creating S-O and S-N bonds. chemrxiv.org

Stability: The resulting sulfonate and sulfonamide linkages are robust and stable to hydrolysis and reduction. sigmaaldrich.com

Sulfonyl fluorides are the cornerstone electrophiles for SuFEx chemistry. ccspublishing.org.cn this compound is a prime example of a bifunctional SuFEx linker. The sulfonyl fluoride group can participate in a SuFEx reaction to connect to one molecular module, while the amino group provides a point of attachment for a second module through traditional amide bond formation or other amine-based chemistry. This allows for the rapid and efficient assembly of complex molecular architectures from simpler building blocks.

Recent advancements have developed unified methods that activate various S(VI) fluorides, including sulfonyl fluorides, for SuFEx reactions with amines under mild, room-temperature conditions using catalysts like Ca(NTf₂)₂. chemrxiv.org Such methodologies enhance the utility of sulfonyl fluorides in parallel medicinal chemistry for the rapid generation of diverse compound libraries. chemrxiv.org The application of SuFEx in fragment-based drug discovery has also been demonstrated, where sulfonyl fluoride fragments were rapidly diversified into potent inhibitors. nih.gov The unique structure of this compound makes it an ideal candidate for such fragment-linking strategies, accelerating the discovery of new bioactive compounds.

Development of New Catalytic Systems for Sulfonyl Fluoride Transformations

The reactivity of the sulfonyl fluoride group, particularly its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has spurred significant research into novel catalytic systems to mediate its transformations. While research directly focused on this compound is specific, the broader advancements in catalytic methods for sulfonyl fluorides provide a clear framework for its potential applications. These systems aim to enhance efficiency, selectivity, and substrate scope for reactions involving the S-F bond.

Recent progress has been notable in several areas of catalysis. sigmaaldrich.com Transition-metal catalysis, particularly with palladium, has been successfully employed for the synthesis of aryl sulfonyl fluorides from aryl bromides or iodides using SO2 surrogates like DABSO, followed by fluorination. nih.govmdpi.com Bismuth(III) catalysis has also emerged as a novel method for converting (hetero)aryl boronic acids into the corresponding sulfonyl fluorides, operating through a redox-neutral cycle. acs.org

Organocatalysis presents another frontier, offering metal-free alternatives. For instance, a dual system using 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive has been shown to effectively catalyze the amidation of sulfonyl fluorides, a key transformation for creating sulfonamides. chemrxiv.orgnih.gov This method is particularly noteworthy for its effectiveness with sterically hindered substrates. chemrxiv.org Furthermore, base-catalyzed systems, sometimes involving nitrogen and phosphorus bases, can activate the otherwise stable S-F bond, facilitating reactions with nucleophiles. nih.govacs.org

Photoredox and electrocatalysis are also being harnessed to generate sulfonyl fluorides. sigmaaldrich.com Copper-catalyzed fluorosulfurylation of aryl diazonium salts, for example, proceeds via a radical mechanism to form the C-S bond. nih.gov These diverse catalytic strategies represent a powerful toolkit for activating and transforming sulfonyl fluorides, including this compound, into a wide array of functionalized molecules for various scientific applications. sigmaaldrich.com

| Catalytic Strategy | Catalyst/System Example | Transformation Type | Key Features |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium(II) Acetate / CataCXium A | Synthesis from Aryl Halides | Effective for C-S bond formation from readily available starting materials. nih.govmdpi.com |

| Organometallic Catalysis | Bismuth(III) Complexes | Synthesis from Boronic Acids | Operates under mild, redox-neutral conditions with good functional group tolerance. acs.org |

| Organocatalysis | 1-Hydroxybenzotriazole (HOBt) / Silicon Additives | Amidation (Sulfonamide Synthesis) | Broad spectrum, efficient for sterically hindered substrates, low catalyst loading. chemrxiv.orgnih.gov |

| Radical Catalysis | Copper(I) Species | Synthesis from Diazonium Salts | Involves generation of an aryl radical which couples with an SO2 equivalent. nih.gov |

| Base Catalysis | 4-(Dimethylamino)pyridine (DMAP) | Activation towards Nucleophiles | Reversible activation of the S-F bond to enhance reactivity. nih.gov |

Future Research Opportunities and Interdisciplinary Potentials

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic sulfonyl fluoride warhead, positions it as a compound of significant interest for future research at the interface of chemistry, biology, and materials science.

In the realm of drug discovery and chemical biology , the sulfonyl fluoride moiety is recognized as a "privileged warhead." rsc.org Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of amino acid residues, including serine, threonine, lysine, and tyrosine. rsc.orgnih.gov This opens up opportunities to design novel covalent inhibitors for proteins previously considered "undruggable." nih.gov Future research could focus on using this compound as a scaffold to build libraries of targeted covalent inhibitors. The pyridine and amine functionalities provide synthetic handles for introducing molecular recognition elements to guide the sulfonyl fluoride warhead to specific protein binding sites. Furthermore, its potential application in developing chemical probes to identify and validate new drug targets is a promising avenue. rsc.org

The field of materials science can benefit from the compound's utility in SuFEx click chemistry. mdpi.com This highly efficient and reliable reaction can be used for polymer synthesis and modification. The amino group on the pyridine ring offers a site for polymerization or for grafting onto other materials, while the sulfonyl fluoride can act as a robust linking hub. Future work could explore the development of novel functional polymers and materials with unique electronic, thermal, or biomedical properties derived from this monomer.

In synthetic methodology , there is an opportunity to explore the intramolecular reactivity between the amino and sulfonyl fluoride groups to generate novel heterocyclic scaffolds. Additionally, the development of [18F]-labeled versions of this compound could lead to new radiotracers for Positron Emission Tomography (PET) imaging, leveraging the known stability of the S-F bond for in vivo applications. mdpi.comnih.gov The synthesis of 2-amino-5-[18F]fluoropyridines has been achieved, suggesting the feasibility of such approaches.

The interdisciplinary potential is vast, connecting organic synthesis with pharmacology, materials science, and diagnostic medicine. The key challenge and opportunity will be to leverage the distinct reactivity of each functional group within the molecule to address specific scientific problems, from designing more selective drugs to creating advanced, functional materials.

| Research Area | Specific Opportunity | Interdisciplinary Connection |

|---|---|---|

| Drug Discovery | Development of targeted covalent inhibitors for novel protein targets. | Chemistry, Pharmacology, Structural Biology |

| Chemical Biology | Creation of activity-based probes for target identification and validation. rsc.org | Chemistry, Biochemistry, Proteomics |

| Materials Science | Use as a monomer or cross-linker in SuFEx-based polymerization. mdpi.com | Chemistry, Polymer Science, Engineering |

| Medical Imaging | Synthesis of [18F]-labeled analogues for PET imaging applications. nih.gov | Radiochemistry, Nuclear Medicine, Oncology |

| Synthetic Chemistry | Exploration of novel transformations and synthesis of complex heterocyclic systems. | Organic Chemistry, Catalysis |

Q & A

Q. What are the recommended synthetic routes for 5-aminopyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of fluoropyridine derivatives often involves sulfonylation or nucleophilic substitution. For structurally similar compounds (e.g., 5-methylpyridine-2-sulfonyl fluoride), sulfonyl fluoride groups are introduced via reaction with sulfuryl chloride or fluorosulfonic acid under controlled temperatures (0–5°C) . Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyridine precursor to fluorinating agent) and use inert atmospheres (argon/nitrogen) to minimize side reactions. Monitor reaction progress via TLC or LC-MS, as impurities from incomplete substitution can reduce yields .

Q. How should researchers safely handle this compound given its reactivity?

- Methodological Answer : Use personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic fumes. Store the compound in a sealed, dry container under inert gas (argon) at –20°C to prevent hydrolysis . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- NMR : Use -NMR to confirm sulfonyl fluoride group incorporation (δ ≈ 60–65 ppm). -NMR detects amine proton signals (δ 5–6 ppm) .

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]) and quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data in fluoropyridine derivatives?

- Methodological Answer : Discrepancies in LD50 values (e.g., 23–200 mg/kg for similar compounds) often arise from species-specific metabolism or exposure routes . Conduct parallel assays (oral, dermal, inhalation) using standardized OECD protocols. Compare results with structurally validated analogs (e.g., 2-aminopyridine: LD50 = 200 mg/kg oral, 70 mg/kg subcutaneous) to identify trends . Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity mechanisms before in vivo studies.

Q. What strategies optimize stability of this compound in aqueous solutions?

- Methodological Answer : Sulfonyl fluorides hydrolyze in water to sulfonic acids. Stabilize solutions by:

Q. How can reaction intermediates be trapped or analyzed to resolve mechanistic ambiguities?

- Methodological Answer : Use quench-flow techniques with trapping agents (e.g., benzylamine for sulfonyl fluoride intermediates). Analyze intermediates via:

- High-Resolution Mass Spectrometry (HRMS) : Identify transient species (e.g., sulfonic acid anhydrides).

- In Situ IR Spectroscopy : Track vibrational bands (e.g., S=O stretches at 1350–1450 cm) in real time .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., thermal stability vs. decomposition products), replicate experiments under controlled conditions (e.g., DSC for decomposition onset temperatures) .

- Safety Protocols : Align handling practices with SDS guidelines for pyridine derivatives, including firefighting measures (CO2/dry chemical extinguishers) and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.